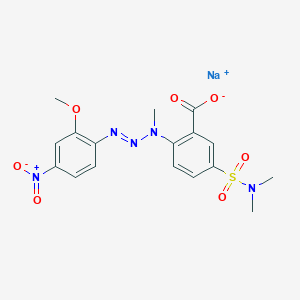
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dimethylamino sulphonyl group and a methoxy-nitrophenyl-methyltriazenyl moiety, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the dimethylamino sulphonyl group through sulphonation reactions. The methoxy-nitrophenyl-methyltriazenyl moiety is then attached via diazotization and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85098-85-7 |
|---|---|
Molekularformel |
C17H18N5NaO7S |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
sodium;5-(dimethylsulfamoyl)-2-[[(2-methoxy-4-nitrophenyl)diazenyl]-methylamino]benzoate |
InChI |
InChI=1S/C17H19N5O7S.Na/c1-20(2)30(27,28)12-6-8-15(13(10-12)17(23)24)21(3)19-18-14-7-5-11(22(25)26)9-16(14)29-4;/h5-10H,1-4H3,(H,23,24);/q;+1/p-1 |
InChI-Schlüssel |
FGMODQHQCBPHNW-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


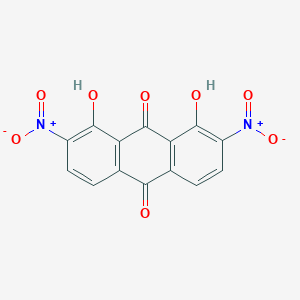
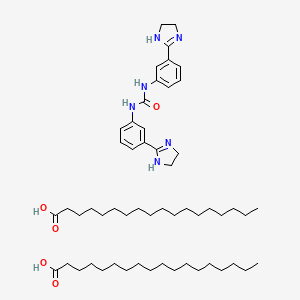



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
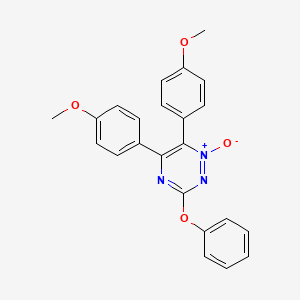
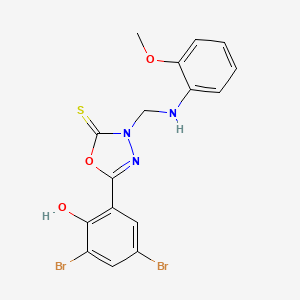
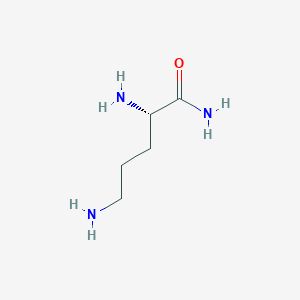
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
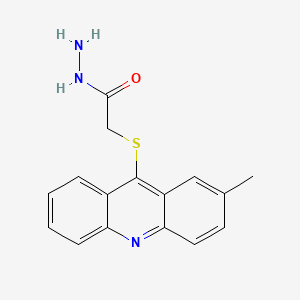
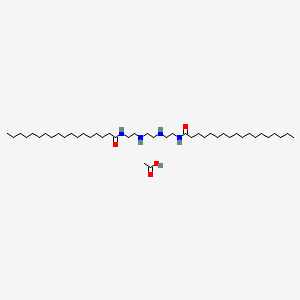
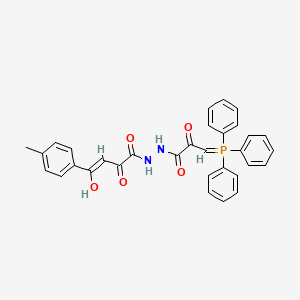
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
